molecular formula C10H15N3O2 B13888519 N'-[(4-nitrophenyl)methyl]propane-1,3-diamine

N'-[(4-nitrophenyl)methyl]propane-1,3-diamine

Cat. No.: B13888519
M. Wt: 209.24 g/mol
InChI Key: DTAYWASIRKMWDV-UHFFFAOYSA-N
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Description

N'-[(4-Nitrophenyl)methyl]propane-1,3-diamine (IUPAC name: N-(4-nitrobenzyl)propane-1,3-diamine) is a diamine derivative featuring a propane-1,3-diamine backbone substituted with a 4-nitrobenzyl group at the terminal amine. The nitro group at the para position of the benzyl moiety confers electron-withdrawing properties, influencing reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N'-[(4-nitrophenyl)methyl]propane-1,3-diamine

InChI

InChI=1S/C10H15N3O2/c11-6-1-7-12-8-9-2-4-10(5-3-9)13(14)15/h2-5,12H,1,6-8,11H2

InChI Key

DTAYWASIRKMWDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCCN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of N'-[(4-nitrophenyl)methyl]propane-1,3-diamine

General Synthetic Strategy

The synthesis of this compound predominantly involves the nucleophilic substitution reaction between 4-nitrobenzyl derivatives and propane-1,3-diamine. The key step is the formation of a bond between the 4-nitrophenylmethyl moiety and the diamine, typically under controlled heating and solvent conditions.

Detailed Synthetic Routes and Conditions

Reaction of 4-Nitrobenzyl Halides with Propane-1,3-Diamine

One common approach involves the reaction of 4-nitrobenzyl chloride or bromide with propane-1,3-diamine. The reaction is conducted in polar aprotic solvents such as dimethylformamide or ethanol, often at temperatures ranging from ambient to 80 °C. The nucleophilic amine attacks the benzylic halide, displacing the halogen and forming the target compound.

  • Typical procedure:
    • React 4-nitrobenzyl halide (1 equivalent) with propane-1,3-diamine (3 equivalents) in dimethylformamide at 60–80 °C for 4–6 hours.
    • The reaction mixture is then cooled, and the product is isolated by evaporation of solvent and purified by chromatography using chloroform:methanol mixtures (3:1) as eluent.
    • Yields reported range from 70% to 80% under optimized conditions.
Alternative Route via Nucleophilic Aromatic Substitution

Another method involves nucleophilic aromatic substitution on 1-fluoro-4-nitrobenzene with propane-1,3-diamine:

  • Procedure:
    • 1-Fluoro-4-nitrobenzene (5 mmol) is reacted with propane-1,3-diamine (15 mmol) in dimethylformamide at 60 °C for 4 hours.
    • After solvent removal under reduced pressure, the crude product is purified by column chromatography (chloroform:methanol = 3:1), yielding the pure this compound with approximately 78% yield.
Acid-Mediated Precipitation and Purification

Post-synthesis, the compound can be dissolved in ethanol, and a few drops of concentrated hydrochloric acid are added to induce precipitation of the product as a solid. This solid is collected by filtration, washed with acetone or ethanol, and dried to obtain a pure compound. This step enhances purity and crystallinity.

Industrial Scale Considerations

At an industrial scale, the synthesis follows similar chemistry but involves larger reactors with precise temperature and reaction time control to maximize yield and purity. Purification is typically achieved through crystallization or distillation techniques, ensuring removal of unreacted starting materials and side products.

Data Table Summarizing Key Preparation Methods

Method No. Starting Materials Solvent Temperature (°C) Reaction Time (h) Purification Method Yield (%) Notes
1 4-Nitrobenzyl chloride + propane-1,3-diamine Dimethylformamide 60–80 4–6 Chromatography (chloroform:methanol 3:1) 70–80 Typical nucleophilic substitution
2 1-Fluoro-4-nitrobenzene + propane-1,3-diamine Dimethylformamide 60 4 Chromatography (chloroform:methanol 3:1) 78 Nucleophilic aromatic substitution
3 Crude product precipitation Ethanol + HCl Room temperature 0.5–1 Filtration and washing with acetone 66–73 Acid precipitation for purification

Analysis of Reaction Mechanisms and Conditions

The nucleophilic substitution mechanism involves the attack of the primary amine group of propane-1,3-diamine on the electrophilic benzylic carbon of the 4-nitrophenylmethyl halide or fluoro derivative. The presence of electron-withdrawing nitro groups activates the aromatic ring and benzylic position towards nucleophilic attack.

  • The use of polar aprotic solvents such as dimethylformamide facilitates the reaction by stabilizing the transition state and solvating the leaving halide ions.
  • Moderate heating (60–80 °C) accelerates the reaction without decomposing sensitive functional groups.
  • Acid-mediated precipitation enhances product isolation by converting the amine into its hydrochloride salt, improving crystallinity and purity.

Summary of Research Findings

  • The synthetic methods reported yield this compound in good to excellent yields (66–80%) with high purity.
  • Chromatographic purification using chloroform:methanol mixtures is effective for isolating the product from reaction mixtures.
  • Acid precipitation is a practical and scalable method for product purification post-synthesis.
  • Industrial processes adapt these laboratory methods with scale-up considerations, including controlled heating and purification by crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-nitrophenyl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

    Condensation: The compound can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.

    Condensation: Aldehydes, ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: 4-aminophenylmethylpropane-1,3-diamine.

    Substitution: N-alkyl or N-acyl derivatives.

    Condensation: Schiff bases.

Scientific Research Applications

N’-[(4-nitrophenyl)methyl]propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(4-nitrophenyl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The propane-1,3-diamine scaffold allows for diverse functionalization. Key analogues include:

Compound Name Substituent on Benzyl Ring Molecular Weight (g/mol) Key Properties/Applications References
N-(4-Nitrobenzyl)propane-1,3-diamine 4-NO₂ 209.25 Antineoplastic ligand for Pt complexes
N-(4-Chlorobenzyl)propane-1,3-diamine 4-Cl 198.69 Antibacterial and ligand synthesis
N-(4-Methoxybenzyl)propane-1,3-diamine 4-OCH₃ 208.29 Enhanced solubility due to -OCH₃
N-(3-Nitrobenzyl)propane-1,3-diamine 3-NO₂ 209.25 Altered steric/electronic effects
N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine 4-CH₃, 2-NO₂ 245.71 Modified solubility and bioactivity
N1-(4-Nitro-2-CF₃-phenyl)propane-1,3-diamine 4-NO₂, 2-CF₃ 263.22 Enhanced lipophilicity

Key Observations :

  • Electron-withdrawing groups (NO₂, CF₃): Increase polarity but reduce solubility in non-polar environments.
  • Electron-donating groups (OCH₃) : Improve aqueous solubility, making derivatives like N-(4-methoxybenzyl)propane-1,3-diamine more suitable for pharmaceutical formulations .
  • Halogen substituents (Cl) : Enhance antibacterial activity, as seen in N-(4-chlorobenzyl)propane-1,3-diamine .

Yield Comparison :

  • N-(4-nitrobenzyl) derivatives: ~65–75% yield in multistep reactions .
  • Diarylated pyrimidopyrimidines (e.g., 45-a,b): 75–83% yield via multicomponent reactions with formaldehyde .
Antineoplastic Activity
  • Platinum complexes : N-(4-nitrobenzyl)propane-1,3-diamine forms stable Pt(II) complexes with demonstrated cytotoxicity against cancer cell lines, outperforming analogues with chloro or methoxy substituents .
  • Mechanism : The nitro group enhances DNA intercalation and cross-linking efficiency.
Enzyme Inhibition
  • PDAT vs. PAT: N,N-Dimethylated derivatives (e.g., PDAT) show stronger inhibition of indolethylamine-N-methyltransferase than non-methylated analogues (e.g., PAT) due to improved binding affinity .
Antibacterial Activity
  • Pseudoceratidine analogues: Coupling N’-(3-aminopropyl)propane-1,3-diamine with halogenated pyrroles yields dipyrrole compounds with activity against Gram-positive bacteria .

Physicochemical Properties

  • Solubility : Nitro and trifluoromethyl groups reduce aqueous solubility compared to methoxy or methyl substituents.
  • logP :
    • N-(4-nitrobenzyl)propane-1,3-diamine: ~1.2 (moderate lipophilicity).
    • N-(4-methoxybenzyl)propane-1,3-diamine: ~0.8 (higher hydrophilicity) .

Research Findings and Trends

  • Structure-Activity Relationship (SAR) : Para-substituted nitro groups optimize DNA-binding in antineoplastic agents, while meta-substitution (e.g., 3-nitro) reduces efficacy due to steric hindrance .
  • Emerging Applications : Solid-phase combinatorial chemistry utilizes propane-1,3-diamine scaffolds (e.g., pentaerythrityltetramine derivatives) for peptide synthesis .

Biological Activity

N'-[(4-nitrophenyl)methyl]propane-1,3-diamine, also known as 4-nitro-1,3-benzenediamine, is a compound that has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H9N3O2
  • Molecular Weight : 167.17 g/mol
  • LogP : 2.652 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 83.87 Ų

These properties suggest that the compound may have suitable characteristics for biological activity, including cell permeability.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines . A study indicated that compounds with similar structures can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death through p53-independent pathways .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT-11625Induces apoptosis and cell cycle arrest
N,N-Dimethyl-N'-(4-phenylazophenyl)propane-1,3-diamineMCF-730Inhibits MDM2-p53 interactions

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies indicated that derivatives of nitroaniline compounds possess significant activity against various bacteria and fungi. For instance, similar nitro-substituted compounds have shown effectiveness against Mycobacterium tuberculosis and other pathogenic microorganisms .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis15 µg/mL
Staphylococcus aureus20 µg/mL
Candida albicans25 µg/mL

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It has been shown to cause G0/G1 and G2/M phase arrest in treated cells.
  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in cellular proliferation and survival.

Study on Cytotoxicity

A case study examined the cytotoxic effects of this compound on HCT-116 and MCF-7 cell lines. The study found that treatment with the compound resulted in a significant decrease in cell viability at concentrations above 20 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis induction .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy of nitroaniline derivatives, including this compound. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Candida albicans, with MIC values comparable to standard antimicrobial agents .

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